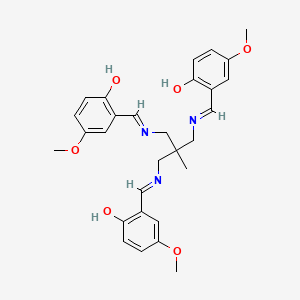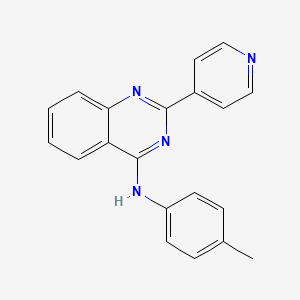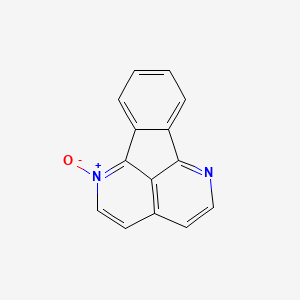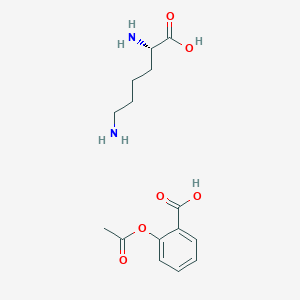![molecular formula C6H5N3 B1208166 Imidazo[1,2-a]pyrimidine CAS No. 274-95-3](/img/structure/B1208166.png)
Imidazo[1,2-a]pyrimidine
Overview
Description
Imidazo[1,2-a]pyrimidine is a heterocyclic aromatic compound that is classified as a member of the pyrimidine family. It is a six-membered nitrogen-containing ring system with two nitrogen atoms, two carbon atoms, and two double bonds. This compound is a versatile compound with a wide variety of applications, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of various compounds, including dyes, pharmaceuticals, and agrochemicals.
Scientific Research Applications
Synthesis and Functionalization
Imidazo[1,2-a]pyrimidine is a focus in synthetic chemistry, involving methodologies such as multicomponent reactions, condensation reactions, and intramolecular cyclizations. These processes are crucial for forming carbon-hydrogen, carbon-carbon, and carbon-nitrogen bonds. The synthesis of chiral compounds and the functionalization at the 3-position of this compound are significant for developing new chemosynthetic strategies and drug development, given its broad application in medicinal chemistry (Goel, Luxami, & Paul, 2015).
Chemical-Genetic Profiling
Research demonstrates that imidazo[1,2-a]pyrimidines, along with imidazo[1,2-a]pyridines, target essential, conserved cellular processes. These compounds have distinct mechanisms of action, affecting mitochondrial functions or acting as DNA poisons. This highlights the diverse potential applications of these compounds in understanding cell physiology and in drug discovery (Yu et al., 2008).
Antimicrobial Activity
This compound derivatives have been explored for their antimicrobial properties. For instance, certain 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines have shown significant in vitro activity against a range of microorganisms (Revanker et al., 1975).
Palladium-catalyzed Arylation
The palladium-catalyzed arylation of this compound at the 3-position with aryl bromides represents an efficient synthetic approach. This methodology facilitates the creation of 3-arylimidazo[1,2-a]pyrimidines, enhancing the versatility of this compound in chemical synthesis (Li et al., 2003).
Regiospecific Synthesis
Regiospecific synthesis methods have been developed for 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. These methods emphasize the importance of precise control in the synthesis process, which is critical for creating specific compounds for further study and application (Katritzky, Xu, & Tu, 2003).
Anti-inflammatory Activity
This compound derivatives have also been investigated for their anti-inflammatory activities, with a focus on COX-2 selectivity. This suggests their potential use in developing anti-inflammatory therapies (Zhou et al., 2008).
Hypervalent Iodine(III) Promoted Synthesis
An efficient method for synthesizing this compound derivatives involves hypervalent iodine-promoted intramolecular C–H bond cycloamination. This technique is useful for constructing biologically active bicyclic this compound skeletons (Qian et al., 2014).
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyrimidine has significant potential in the field of medicinal chemistry. It exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The development of greener protocols for the synthesis of highly functionalized motifs with medicinal value has always been welcome in pharmaceutical science and is an attractive research thrust area .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrimidine has been recognized as a significant scaffold in medicinal chemistry due to its broad range of applications . It has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Furthermore, it has been utilized as a core backbone for the development of covalent inhibitors, specifically novel KRAS G12C inhibitors .
Mode of Action
The mode of action of this compound varies depending on the specific compound and its targets. For instance, some this compound derivatives have been found to act as DNA poisons, causing damage to the nuclear DNA and inducing mutagenesis . On the other hand, some compounds have been found to disrupt mitochondrial functions .
Biochemical Pathways
This compound compounds target essential, conserved cellular processes . For example, one compound was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions, suggesting that it acts by disrupting mitochondria . Another compound acted as a DNA poison, causing damage to the nuclear DNA .
Pharmacokinetics
The pharmacokinetics of this compound compounds can vary. For instance, Q203, an this compound derivative, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The effects of this compound compounds can be quite potent. For example, one compound showed the highest COX-2 inhibitory effect, even more than celecoxib, a reference drug . Another compound, I-11, was identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and activation. This compound has been shown to interact with a variety of enzymes, including kinases and phosphatases, which are essential for regulating cellular signaling pathways. For instance, this compound derivatives have been reported to inhibit cyclin-dependent kinases, thereby modulating cell cycle progression and apoptosis . Additionally, this compound can bind to proteins such as heat shock proteins, influencing their chaperone activity and stability . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.
Cellular Effects
This compound exerts a range of effects on various cell types and cellular processes. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting key signaling pathways such as the PI3K/Akt and MAPK pathways . Furthermore, this compound can modulate gene expression by affecting transcription factors and epigenetic regulators . In neuronal cells, this compound has been reported to enhance neuroprotection and promote neurite outgrowth, suggesting its potential in treating neurodegenerative diseases . Overall, this compound influences cell function by altering cell signaling, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis . For example, this compound derivatives have been shown to inhibit protein kinases by competing with ATP for binding to the kinase domain . Additionally, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in chromatin structure and transcriptional activity . These molecular interactions underpin the compound’s diverse biological activities and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can be influenced by factors such as dosage and exposure duration. For instance, prolonged exposure to high concentrations of this compound may lead to sustained inhibition of target enzymes and persistent changes in gene expression . These temporal effects highlight the importance of optimizing dosage and treatment duration in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, this compound has been shown to exert therapeutic effects such as tumor growth inhibition and neuroprotection without causing significant toxicity . At higher doses, this compound may induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage range to maximize therapeutic efficacy while minimizing toxicity.
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-7-6-8-3-5-9(6)4-1/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSWZAQOISIYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341928 | |
| Record name | Imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-95-3 | |
| Record name | Imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[1,2-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-[6-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]-1H-benzimidazol-2-yl]carbamate](/img/structure/B1208086.png)



![2-(Hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol](/img/structure/B1208093.png)

![2-[[(5S,6S)-5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxytetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B1208096.png)

![(3S,5R,10S,13S,14S)-17-[(1S)-1,5-dimethylhex-4-enyl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1208101.png)



